Cas no 2034446-88-1 (N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide)

N-[2-(Oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide is a synthetic organic compound featuring a thioether-linked tetrahydropyran (oxane) moiety and a trimethoxyphenylpropanamide group. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule due to its hybrid pharmacophore design. The oxan-4-ylsulfanylethyl group may enhance solubility and metabolic stability, while the trimethoxyphenyl moiety could contribute to binding interactions with biological targets, such as enzymes or receptors. The compound’s defined stereochemistry and functional group arrangement make it a candidate for structure-activity relationship studies in drug discovery. Its synthesis and purity are critical for reproducible research applications.
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide structure
2034446-88-1 structure
Product Name:N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide
CAS No:2034446-88-1
MF:C19H29NO5S
MW:383.502264738083
CID:5377557
Update Time:2025-05-21

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide
    • Inchi: 1S/C19H29NO5S/c1-22-16-6-4-14(18(23-2)19(16)24-3)5-7-17(21)20-10-13-26-15-8-11-25-12-9-15/h4,6,15H,5,7-13H2,1-3H3,(H,20,21)
    • InChI Key: PQEZUFWWDUPIKN-UHFFFAOYSA-N
    • SMILES: C(NCCSC1CCOCC1)(=O)CCC1=CC=C(OC)C(OC)=C1OC

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N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide Related Literature

Additional information on N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide

Introduction to N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide (CAS No. 2034446-88-1)

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2034446-88-1, represents a novel class of molecules with potential applications in medicinal chemistry and drug discovery. The unique structural features of this molecule, particularly the presence of an oxan-4-ylsulfanyl moiety and a 2,3,4-trimethoxyphenyl group, contribute to its distinctive chemical properties and biological activities. The synthesis and characterization of this compound have opened new avenues for research in the development of therapeutic agents targeting various diseases.

The oxan-4-ylsulfanyl group is a key structural element in N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide, which imparts specific steric and electronic characteristics to the molecule. This group is derived from thioether chemistry and is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds. The incorporation of this moiety into the molecular framework has been shown to improve the binding affinity and selectivity of drug candidates towards their biological targets. In recent years, there has been a growing interest in thioether-containing compounds due to their potential as pharmacophores in drug design.

The 2,3,4-trimethoxyphenyl group is another critical component of this compound, contributing to its complex electronic structure and influencing its interactions with biological molecules. This aromatic ring system is characterized by methoxy substituents at the 2nd, 3rd, and 4th positions, which provide a combination of hydrophobicity and electronic modulation. Such substituents are frequently employed in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates. The presence of multiple methoxy groups enhances the lipophilicity of the molecule while maintaining sufficient polar interactions for effective binding to biological targets.

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the oxan-4-ylsulfanyl-containing intermediate followed by its coupling with the 2,3,4-trimethoxyphenyl-based moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate these transformations efficiently. The use of modern spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has been crucial in confirming the structural integrity of the final product.

In recent years, N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide has been investigated for its potential therapeutic applications in various disease models. Preliminary studies have demonstrated its efficacy in modulating enzymatic activities and inhibiting key pathways involved in inflammation and cancer progression. The unique combination of structural features makes this compound a promising candidate for further development as an anti-inflammatory agent or chemotherapeutic drug. Additionally, its potential role in modulating neurotransmitter receptors has been explored in preclinical studies.

The pharmacological profile of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide has been studied using both in vitro and in vivo models. In vitro assays have revealed significant activity against various target enzymes and receptors relevant to human health. These findings have encouraged researchers to conduct further studies to evaluate its efficacy in animal models of disease. In vivo studies have shown promising results regarding its ability to reduce inflammation and inhibit tumor growth without significant side effects.

The development of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide also highlights the importance of computational chemistry in modern drug discovery. Molecular modeling techniques have been used to predict the binding mode of this compound with its biological targets and to optimize its structure for improved potency and selectivity. These computational approaches have significantly reduced the time required for hit identification and lead optimization processes.

The future prospects for N-[2-(oxan-4-ylsulfanyl strong >)ethyl]-3-(< strong >2 , 3 , 4 -trimethoxyphen yl strong >)propanamide are promising as ongoing research continues to uncover new therapeutic applications. Further investigations are needed to fully elucidate its mechanism of action and to explore its potential as a lead compound for novel therapeutics. Collaborative efforts between synthetic chemists, pharmacologists, and biologists will be essential in translating these findings into clinical applications that benefit patients worldwide.

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